molecular formula C7H9NO2 B13313654 2-(1H-pyrrol-2-yl)propanoic acid

2-(1H-pyrrol-2-yl)propanoic acid

Cat. No.: B13313654
M. Wt: 139.15 g/mol
InChI Key: XVADBVDFWCEBLZ-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-2-yl)propanoic acid is an organic compound that features a pyrrole ring substituted with a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrrol-2-yl)propanoic acid typically involves the reaction of pyrrole with a suitable propanoic acid derivative. One common method is the condensation of pyrrole with a propanoic acid ester under acidic or basic conditions, followed by hydrolysis to yield the desired acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the condensation and subsequent hydrolysis steps .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-pyrrol-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(1H-pyrrol-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

  • 2-(1H-pyrrol-1-yl)propanoic acid
  • 2-(1H-pyrrol-3-yl)propanoic acid
  • 2-(1H-pyrrol-4-yl)propanoic acid

Comparison: 2-(1H-pyrrol-2-yl)propanoic acid is unique due to its specific substitution pattern on the pyrrole ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

2-(1H-pyrrol-2-yl)propanoic acid

InChI

InChI=1S/C7H9NO2/c1-5(7(9)10)6-3-2-4-8-6/h2-5,8H,1H3,(H,9,10)

InChI Key

XVADBVDFWCEBLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CN1)C(=O)O

Origin of Product

United States

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